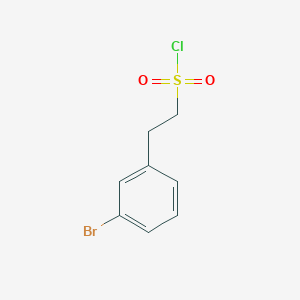

2-(3-Bromophenyl)ethanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromophenyl)ethanesulfonyl chloride is an organic compound characterized by a bromophenyl group attached to an ethanesulfonyl chloride moiety. This compound is notable for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-(3-bromophenyl)ethanol as the starting material.

Oxidation Process: The alcohol group is oxidized to a sulfonyl chloride using reagents such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods:

Large-Scale Synthesis: In an industrial setting, the process is scaled up using reactors designed to handle large volumes of reagents and products.

Purification: The product is purified through techniques such as recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form sulfonic acids.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It can be used in coupling reactions with various reagents to form new chemical bonds.

Common Reagents and Conditions:

Oxidation Reagents: Thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂)

Substitution Reagents: Amines, alcohols, thiols

Coupling Reagents: Palladium catalysts, boronic acids

Major Products Formed:

Sulfonic Acids: From oxidation reactions.

Substituted Products: From nucleophilic substitution reactions.

Coupled Products: From coupling reactions.

Aplicaciones Científicas De Investigación

2-(3-Bromophenyl)ethanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is employed in the development of pharmaceuticals, particularly in the design of new drugs.

Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The compound exerts its effects through its reactive sulfonyl chloride group, which can form strong bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or participates in chemical synthesis pathways.

Comparación Con Compuestos Similares

2-(4-Bromophenyl)ethanesulfonyl chloride

2-(2-Bromophenyl)ethanesulfonyl chloride

2-(3-Chlorophenyl)ethanesulfonyl chloride

Uniqueness: 2-(3-Bromophenyl)ethanesulfonyl chloride is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo compared to its analogs.

This comprehensive overview highlights the importance and versatility of this compound in various fields of scientific research and industry

Actividad Biológica

2-(3-Bromophenyl)ethanesulfonyl chloride is an organic compound characterized by a sulfonyl chloride functional group attached to a 3-bromophenyl moiety. This compound is notable for its reactivity and potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and other therapeutic agents. The biological activity of this compound arises from its ability to interact with various biological macromolecules, primarily through the formation of covalent bonds with nucleophilic sites on proteins and enzymes.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Molecular Weight : 273.59 g/mol

- CAS Number : 1196152-18-7

The sulfonyl chloride group is particularly reactive, allowing for nucleophilic substitution reactions that are crucial in synthetic organic chemistry.

The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophiles in biological systems. This includes:

- Covalent Modification : The sulfonyl chloride can react with amino acid side chains (e.g., cysteine, lysine) in proteins, leading to changes in protein function.

- Enzyme Inhibition : By modifying active sites of enzymes, the compound can inhibit their activity, which is valuable in drug design and development.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its interactions with biological targets suggest potential applications in various fields, including:

- Antimicrobial Activity : Preliminary studies have shown that similar sulfonyl compounds can exhibit antibacterial properties against common pathogens. For instance, compounds structurally related to this compound demonstrated minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus in vitro .

- Enzyme Inhibition Studies : The compound has been utilized in studies focusing on enzyme inhibition, where it was observed to affect the activity of specific enzymes involved in metabolic pathways. The exact enzymes targeted by this compound remain to be fully elucidated.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study investigated the interaction of sulfonyl chlorides with serine proteases, demonstrating that these compounds could serve as irreversible inhibitors by covalently modifying the active site serine residue .

- Antibacterial Efficacy :

-

Synthesis and Reactivity :

- The synthesis of this compound involves several steps that ensure high yields. Its reactivity profile allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 2-(4-Bromophenyl)ethanesulfonyl chloride | Different bromine positioning influences reactivity |

| 2-(2-Bromophenyl)ethanesulfonyl chloride | Altered chemical behavior due to bromine positioning |

| 2-(3-Chlorophenyl)ethanesulfonyl chloride | Chlorine instead of bromine changes reactivity profile |

The positioning of the bromine atom significantly influences the compound's reactivity and biological interactions compared to its analogs.

Propiedades

IUPAC Name |

2-(3-bromophenyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNBANXMHMPBAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.